

A Comparative Guide to Analytical Methods for Ziprasidone Mesylate

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Compound of Interest

Compound Name: Ziprasidone mesylate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of **ziprasidone mesylate**, a critical atypical antipsychotic. The following sections detail the performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and UV-Visible Spectrophotometry, supported by experimental data to aid in method selection and validation for research, quality control, and drug development purposes.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is contingent on factors such as the required sensitivity, selectivity, speed, and the nature of the sample matrix. This comparison focuses on three widely employed techniques for the analysis of **ziprasidone mesylate**.

Parameter	HPLC Method 1	HPLC Method 2	UPLC Method	UV-Vis Spectrophotometry (Acetate Buffer)	UV-Vis Spectrophotometry (Phosphate Buffer)
Linearity Range	50-150 µg/mL[1]	1-10 µg/mL[2]	80 µg/mL (tested concentration)[3]	0.5-30 µg/mL[4]	1-120 µg/mL[4]
Accuracy (% Recovery)	Not explicitly stated	> 98%	Not explicitly stated	97.41-99.47%	96.61-98.97%
Precision (%RSD)	Not explicitly stated	< 2%	Not explicitly stated	0.76 - 0.98%	0.72 - 0.94%
Limit of Detection (LOD)	Not explicitly stated	0.1 µg/mL	Not explicitly stated	Not explicitly stated	Not explicitly stated
Limit of Quantitation (LOQ)	Not explicitly stated	0.5 µg/mL	Not explicitly stated	Not explicitly stated	Not explicitly stated
Wavelength (λ _{max})	230 nm	Not explicitly stated	318 nm	315.00 nm	315.40 nm
Run Time	7-9 min	Not explicitly stated	3 min	Not applicable	Not applicable

Note: The data presented is a summary from various validated methods and may not be directly comparable due to differences in experimental conditions.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate replication and cross-validation.

High-Performance Liquid Chromatography (HPLC)

Method 1

This reversed-phase HPLC method is designed for the determination of Ziprasidone HCl in capsule form.

- Column: ODS C18
- Mobile Phase: A mixture of buffer solution, acetonitrile, and methanol in a ratio of 45:40:15 (v/v/v)
- Flow Rate: 1.5 mL/min
- Detection: UV at 230 nm
- Retention Time: Approximately 7-9 minutes
- Sample Preparation: A stock solution is prepared by dissolving the capsule contents in the mobile phase to achieve a concentration within the linear range of 50-150 µg/mL.

High-Performance Liquid Chromatography (HPLC)

Method 2

This RP-HPLC method is also for the determination of ziprasidone hydrochloride in capsule dosage form.

- Mobile Phase: A mixture of potassium dihydrogen orthophosphate, acetonitrile (ACN), and methanol in a ratio of 30:70 (v/v), with the pH adjusted to 4.9.
- Flow Rate: 1.0 mL/min
- Sample Preparation: Powder from capsules equivalent to 10 mg of the drug is dissolved in methanol, sonicated, and diluted to fall within the linearity range of 1-10 µg/mL.

Ultra-Performance Liquid Chromatography (UPLC)

Method

A stability-indicating UPLC assay method for ziprasidone active pharmaceutical ingredient.

- Column: Supelco C18, 2.7 μm , (100 \times 2.1) mm i.d.
- Mobile Phase: Acetonitrile and 10 mM ammonium acetate with the pH adjusted to 6.7 \pm 0.1.
- Flow Rate: 0.35 mL/min
- Injection Volume: 5 μL
- Detection: UV at 318 nm
- Sample Preparation: A standard solution is prepared by dissolving 80 mg of the standard substance in a water:ACN (60:40 v/v) mixture to obtain a solution containing 80 $\mu\text{g/mL}$ of ziprasidone.

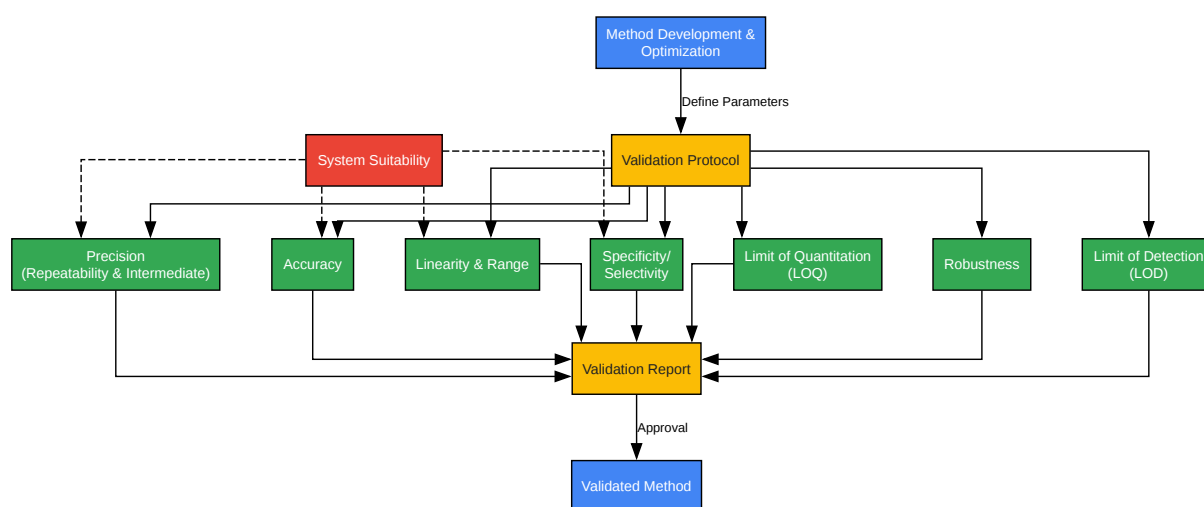
UV-Visible Spectrophotometry

Two spectrophotometric methods have been developed for the determination of Ziprasidone in capsules.

- Method I (Acetate Buffer):
 - Solvent: Acetate buffer (pH 4.0)
 - Wavelength (λ_{max}): 315.00 nm
 - Sample Preparation: A stock solution of Ziprasidone hydrochloride monohydrate is prepared in methanol (1000 $\mu\text{g/mL}$) and then diluted with acetate buffer to concentrations ranging from 0.5-30 $\mu\text{g/mL}$.
- Method II (Phosphate Buffer):
 - Solvent: Phosphate buffer (pH 5.0)
 - Wavelength (λ_{max}): 315.40 nm
 - Sample Preparation: A stock solution is prepared similarly and diluted with phosphate buffer to concentrations ranging from 1-120 $\mu\text{g/mL}$.

Visualizing the Analytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method, as recommended by the International Council for Harmonisation (ICH) guidelines.



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Caption: A typical workflow for analytical method validation.

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